N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2S2/c1-16-8-9-17(13-19(16)25)27-23(29)15-32-22-14-28(20-6-3-2-5-18(20)22)11-10-26-24(30)21-7-4-12-31-21/h2-9,12-14H,10-11,15H2,1H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBHKAJEHWCVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the indole derivative, followed by the introduction of the thiophene ring and the carboxamide group. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can lead to various substituted analogs of the original compound.
Scientific Research Applications
N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit the activity of certain kinases or disrupt protein-protein interactions, leading to therapeutic effects.
Comparison with Similar Compounds
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide ()
- Structure: Features a thiophene-3-carboxamide core with imino and chlorophenyl substituents.
- Key Differences :
- Lacks the indole moiety and sulfanyl bridge present in the target compound.
- Substituted with isopropyl and methyl groups, which may reduce steric hindrance compared to the target’s chloro-methylphenyl group.
- Activity : Demonstrated enhanced antimicrobial activity compared to parent thiophene, suggesting that carboxamide substitution improves efficacy .
Methyl 3-((Cyclohexylamino)carbonylamino)thiophene-2-carboxylate (: 544701-60-2)
- Structure : Thiophene-2-carboxylate ester with a urea-like substituent.
- Cyclohexyl group increases hydrophobicity but may limit solubility.
- Activity: Not explicitly reported, but urea derivatives often exhibit kinase inhibition or antiviral properties.
Indole and Sulfanyl-Linked Analogs
N-[5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide (: 392300-55-9)
- Structure : Combines a thiadiazole ring with a dihydroindole group linked via sulfanyl.
- Key Differences: Thiadiazole replaces thiophene, altering electronic properties.
- Activity : Thiadiazoles are associated with anticancer and antimicrobial effects, but specific data are unavailable.
5-(2-Chlorophenyl)-N-(3-Methoxyphenyl)furan-2-carboxamide (: 618400-00-3)
- Structure : Furan carboxamide with chlorophenyl and methoxyphenyl substituents.
- Key Differences :
- Furan instead of thiophene reduces sulfur-mediated interactions.
- Methoxy group enhances electron-donating effects compared to the target’s chloro-methyl group.
- Activity : Furans are less metabolically stable than thiophenes, which may limit therapeutic utility.
Data Table: Structural and Functional Comparison
Key Research Findings
- Role of Halogen Substituents : The 3-chloro group in the target compound likely enhances binding to microbial targets via halogen bonds, a feature shared with ’s chlorophenyl derivative .
- Sulfanyl Bridge : This linkage may improve metabolic stability compared to esters or ethers in analogs like 544701-60-2 .
- Indole vs. Thiadiazole/Furan: Indole’s aromaticity and planar structure may confer superior receptor affinity compared to non-aromatic or less polar heterocycles .
Q & A
Q. Intermediate characterization :
- NMR spectroscopy : Confirm regioselectivity of indole substitution (e.g., ¹H NMR shifts at δ 7.2–7.8 ppm for aromatic protons) .
- Mass spectrometry : Validate molecular weights (e.g., HRMS for intermediates like the sulfanyl-indole precursor) .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) may arise from:
- Structural isomerism : Use 2D NMR (COSY, NOESY) to confirm the configuration of the sulfanyl linkage and carbamoyl group .
- Purity differences : Employ HPLC-MS to rule out impurities (>98% purity required for reliable assays) .
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and compare with structurally related compounds (e.g., thiophene-sulfonamide analogs from ) .
What methodologies are recommended for optimizing reaction yields in large-scale synthesis?
Advanced Research Question
Yield optimization strategies include:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require switching to THF for alkylation steps to reduce side reactions .
- Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in thiophene-amide conjugation .
- Temperature control : Maintain ≤0°C during sulfanyl group activation to prevent disulfide formation .
Basic Research Question
- ¹H/¹³C NMR : Assign peaks for the indole NH (δ 10.2 ppm), thiophene protons (δ 6.8–7.5 ppm), and carbamoyl carbonyl (δ 168–170 ppm) .
- IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and sulfanyl S-H absence (indicative of successful coupling) .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., indole-thiophene spatial arrangement) .
How should researchers design experiments to evaluate this compound’s pharmacokinetic (PK) properties?
Advanced Research Question
- In vitro assays :
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction .
- In silico modeling : Predict logP and permeability using software like Schrödinger’s QikProp, referencing similar thiophene-carboxamides in .
What strategies mitigate spectral data contradictions during structural elucidation?
Advanced Research Question
- Orthogonal techniques : Combine NMR with high-resolution mass spectrometry (HRMS) to distinguish between isobaric species .
- Dynamic NMR : Resolve conformational exchange broadening by acquiring spectra at varying temperatures (e.g., 25°C vs. 50°C) .
- Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian 09) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
